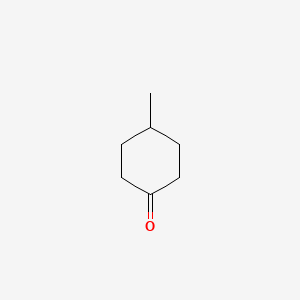

4-Methylcyclohexanone

Descripción

Propiedades

IUPAC Name |

4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVHNLRUAMRIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060435 | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour | |

| Record name | 4-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.924-0.934 | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 4-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-92-4, 1331-22-2 | |

| Record name | 4-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1R78K79S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-40.6 °C | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Catalytic Hydrogenation of p-Cresol

Rhodium-catalyzed hydrogenation of p-cresol at atmospheric pressure offers an alternative route. Using Rh-supported alumina pellets (3.17 mm), p-cresol is preheated to 160°C, with hydrogen gas flowed at 144 L/h (H₂:p-cresol molar ratio = 15:1). The optimal conversion (33.3%) occurs at 80°C, while higher temperatures (>120°C) reduce yields due to side reactions .

Reaction Conditions :

| Temperature (°C) | Conversion Rate (%) |

|---|---|

| 60 | 0.1 |

| 80 | 33.3 |

| 100 | 33.5 |

| 120 | 18.0 |

Mechanistic Insight :

Hydrogenation proceeds via intermediate formation of 4-methylcyclohexanol, which undergoes dehydrogenation to the ketone. Rhodium’s high activity facilitates selective C–O bond cleavage.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and scalability. A cyclohexanone production model (160,000 metric tons/year) provides insights into analogous processes for this compound . Key considerations include:

-

Capital Costs : $40–50 million for a mid-scale plant.

-

Operating Costs : $300–400/metric ton, driven by catalyst regeneration and energy consumption.

-

Process Intensification : Microreactors enhance mass transfer, reducing reaction times by 50% compared to batch systems .

Case Study :

A continuous-flow system using TEMPO or Pd/C catalysts achieves 95% yield at 50°C, demonstrating feasibility for large-scale deployment .

Comparative Analysis of Preparation Methods

Key Observations :

-

TEMPO oxidation is optimal for laboratory-scale synthesis due to high yield.

-

Pd-catalyzed methods balance yield and equipment longevity.

-

Hydrogenation routes are less economical but valuable for specific feedstocks.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxime.

Reduction: Reduction of this compound oxime using sodium in alcohols like ethanol produces 4-methylcyclohexylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and molecular sieve supported phosphotungstic acid as a catalyst.

Reduction: Sodium in ethanol.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: this compound oxime.

Reduction: 4-Methylcyclohexylamine.

Substitution: Substituted cyclohexanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Methylcyclohexanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

- Synthesis of Glimepiride : It is utilized in the production of glimepiride, an antidiabetic medication used for managing type 2 diabetes mellitus. The compound's structure allows it to participate in chemical reactions necessary for synthesizing this drug .

- Intermediate for Other Drugs : Beyond glimepiride, this compound is involved as an intermediate in the synthesis of other pharmaceuticals, including CCNU (Lomustine), which is used in cancer treatment. Its role as a building block in complex organic syntheses is well-documented .

Synthesis and Industrial Applications

- Organic Synthesis : The compound is frequently employed in organic chemistry for synthesizing various organic molecules. For example, it has been used in the synthesis of pinguisane-type sesquiterpenoids, such as acutifolone A, indicating its versatility as a synthetic intermediate .

- Solvent Properties : Due to its solvent capabilities, this compound is also used in industrial applications where a non-polar solvent is required. It can dissolve various organic compounds, making it valuable in formulations and chemical processes .

Fragrance and Flavor Industry

This compound has applications in the fragrance industry due to its pleasant odor profile, which resembles that of benzene. It is utilized as a flavoring agent and as an ingredient in perfumes and scented products . This characteristic enhances its marketability within consumer goods.

Agrochemical Applications

The compound is also noted for its use as an intermediate in agrochemicals, contributing to the development of pesticides and herbicides. Its chemical properties allow it to participate effectively in reactions necessary for creating active ingredients in agricultural products .

Case Study 1: Synthesis of Acutifolone A

In a recent study, researchers demonstrated the use of this compound in synthesizing acutifolone A from simpler precursors. This process highlighted the compound's effectiveness as a synthetic intermediate, showcasing its utility in producing complex natural products that have potential therapeutic applications.

Case Study 2: Glimepiride Production

A comprehensive analysis of glimepiride's synthesis revealed that employing this compound significantly improved yield and purity compared to traditional methods. This case emphasizes the importance of selecting appropriate intermediates to enhance pharmaceutical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 4-Methylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The position and type of substituents on the cyclohexanone ring significantly influence physical properties and reactivity. Key comparisons include:

- Boiling Point: The methyl group in this compound increases boiling point compared to unsubstituted cyclohexanone due to enhanced van der Waals interactions .

- Reactivity: In Baeyer-Villiger oxidations, this compound achieves 99% selectivity, outperforming 4-ethyl- and 2-tert-butylcyclohexanone in conversion rates (78% vs. 54–52%) . This suggests steric hindrance from bulkier substituents (e.g., tert-butyl) reduces reactivity.

Reactivity in Organic Reactions

Enzymatic and Microbial Transformations

- Fungal Reduction: Anthracnose fungi reduce this compound to cis- and trans-alcohols, similar to other methylated cyclohexanones.

Solvent and Extraction Properties

- Metal Ion Extraction: In 4 M HNO₃, this compound outperforms cyclohexanone in extracting Am(III)/Eu(III) using CyMe4-BTBP ligands. Its alkylated structure enhances solvent efficiency, likely due to improved lipophilicity .

Derivatives and Functionalized Analogs

Actividad Biológica

4-Methylcyclohexanone (4-MCH) is a cyclic ketone with the molecular formula and a molecular weight of 112.17 g/mol. It has garnered attention in various fields, including organic synthesis and toxicology, due to its unique structural properties and biological activities. This article explores the biological activity of 4-MCH, highlighting its effects on microorganisms, potential toxicity, and applications in synthesis.

| Property | Value |

|---|---|

| CAS Number | 589-92-4 |

| IUPAC Name | 4-methylcyclohexan-1-one |

| Molecular Weight | 112.17 g/mol |

| Synonyms | cyclohexanone, methyl-4-cyclohexanone |

Antimicrobial Effects

Research has indicated that 4-MCH exhibits antimicrobial properties against various strains of bacteria and fungi. A study conducted on related compounds demonstrated that derivatives of 4-MCH can inhibit the growth of several microbial strains, including Staphylococcus aureus and Candida albicans. The study found that specific lactones derived from similar structures showed complete inhibition of bacterial growth, suggesting that 4-MCH may also possess similar antimicrobial capabilities due to its structural analogies .

Table: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Activity Level |

|---|---|---|

| Bromolactone | Staphylococcus aureus | Complete inhibition |

| Hydroxylactone | Candida albicans | Complete inhibition |

| This compound | Escherichia coli | Growth limitation |

Toxicological Studies

The toxicity profile of 4-MCH has been assessed through various studies. In particular, it was noted that while pure 4-MCH is considered moderately toxic, its metabolites may exhibit higher toxicity levels. For instance, a study focusing on the cytotoxic effects of 4-MCH in yeast and human lung epithelial cells revealed that exposure led to significant growth inhibition in both cell types .

Table: Cytotoxicity Findings

| Cell Type | IC50 (µM) | Observations |

|---|---|---|

| Yeast (ATCC 201388) | 50 | Growth inhibition after 24 hours |

| Human Lung Epithelial (A549) | 40 | Significant cytotoxic effects observed |

The mechanisms underlying the biological activity of 4-MCH are not fully elucidated but appear to involve interactions with cellular membranes and metabolic pathways. The compound's structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, proteomic analyses suggest that metabolites derived from 4-MCH may alter gene expression related to stress responses in cells .

Case Studies

- Environmental Impact Study : Following a chemical spill incident in Charleston, West Virginia, the effects of 4-methylcyclohexanemethanol (a closely related compound) on local water supplies were investigated. The study highlighted the need for ongoing monitoring due to potential long-term health impacts associated with exposure to such compounds .

- Developmental Toxicity Analysis : A prenatal developmental toxicity study in rats indicated that exposure to high doses of 4-MCH resulted in maternal toxicity and reduced fetal weight. This finding underscores the importance of evaluating developmental risks associated with chemical exposures during pregnancy .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-methylcyclohexanone, and how are they experimentally determined?

- Methodological Answer: Critical properties include vapor-phase heat capacity (measured via calorimetry), ionization energy (9.16 eV via photoelectron spectroscopy), and electron affinity (0.006115 eV via electron capture experiments). Thermodynamic data (e.g., heat capacity) can be obtained using gas-phase calorimetry under controlled conditions, as demonstrated in NIST studies . Structural characterization relies on techniques like IR spectroscopy (C=O stretch at ~1720 cm⁻¹) and mass spectrometry (molecular ion peak at m/z 112).

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer: Use chemical fume hoods to minimize inhalation risks. Store in airtight containers in cool, dry environments. Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory. Spills should be absorbed with inert materials (e.g., silica gel) and disposed of as hazardous waste. Safety protocols align with OSHA guidelines, emphasizing emergency eyewash/shower access .

Q. What synthetic routes are available for preparing this compound, and how can purity be optimized?

- Methodological Answer: A common method involves acid-catalyzed dehydration of 4-methylcyclohexanol, followed by distillation (yield ~31%). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/ethyl acetate mixtures. Reaction progress is monitored by TLC or GC-MS .

Q. How does this compound participate in tautomerism, and what techniques validate its enol forms?

- Methodological Answer: The keto-enol tautomerism is studied via NMR (¹H and ¹³C) to detect enol proton signals (~δ 5.5 ppm) and IR for O-H stretches (~3300 cm⁻¹). Computational methods (DFT) predict stability, with enol forms being less favored due to steric hindrance from the methyl group .

Advanced Research Questions

Q. What factors govern the diastereoselectivity of this compound reduction, and how do computational models explain this?

- Methodological Answer: NaBH₄ reduction favors the trans isomer (axial hydride attack) due to transition-state stabilization by Na⁺ ions. DFT calculations reveal a 2–3 kcal/mol energy difference between axial and equatorial pathways. Solvent effects (e.g., methanol) and counterion coordination are critical for reproducing experimental diastereomeric ratios .

Q. How can Baeyer-Villiger monooxygenases (BVMOs) be engineered to improve stereoselective oxidation of this compound?

- Methodological Answer: Enzyme kinetics (e.g., kcat = 1.9 s⁻¹, Km < 1 µM) are optimized via directed evolution. Assays monitor NADPH consumption spectrophotometrically (λ = 340 nm). Mutagenesis targeting substrate-binding pockets enhances regioselectivity for ε-lactone formation .

Q. What degradation products form during ultrasonic treatment of this compound, and how are they characterized?

- Methodological Answer: Ultrasonic degradation (670 kHz, 396 W) yields 4-methylcyclohexenylmethanol (via hydroxyl radical addition) and ketone fragments. Products are identified via GC-MS (e.g., m/z 112 for this compound) and NMR to resolve allylic protons (δ 5.6–5.8 ppm) .

Q. How does derivatization with 2,4-dinitrophenylhydrazine enhance analytical detection of this compound?

- Methodological Answer: Hydrazone formation (71–84% yield) improves UV-Vis detection (λ = 360–400 nm). Recrystallization from ethanol/ethyl acetate removes impurities. ¹H NMR (δ 11.15 ppm, NH signal) and HRMS ([M−H]⁻ = 351.0941) confirm derivatization. This method is critical for trace analysis in environmental samples .

Q. What challenges arise in using non-conventional reducing agents (e.g., tri-tert-butylsilane) for this compound reduction?

- Methodological Answer: Tri-tert-butylsilane requires acidic conditions (TFA, 0°C) and prolonged reaction times (2 months for 60% conversion). The silyl ether byproduct is characterized by ¹H NMR (δ 1.13 ppm, t-Bu) and IR (Si-O-C at 1055 cm⁻¹). Product isolation demands careful quenching (NaOH) to prevent desilylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.